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Isabelin

Cat. No.: B1256047
M. Wt: 260.28 g/mol
InChI Key: VCMZMMIHEOEXSR-YIKYYIFRSA-N
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Description

Discovery and Initial Characterization of Isabelin

This compound was first identified in 1969 oup.comoup.comresearchgate.net. Its initial discovery was made from Ambrosia psilostachya oup.comoup.comresearchgate.net. Chemically, this compound is classified as a germacranolide sesquiterpene dilactone oup.comoup.comresearchgate.net. Its molecular structure is characterized by the presence of a lactone ring and an α-methylene-γ-lactone ring, both situated on the typical germacrene backbone oup.com.

Further characterization has revealed that this compound possesses two distinct electrophilic Michael acceptor sites located at positions C-13 and C-5 oup.com. This structural feature has been shown to impart a higher reactivity compared to other related compounds, such as costunolide (B1669451), in studies concerning allergy-related receptors oup.com. Beyond its structural elucidation, the bioactivity of this compound has been demonstrated on allergy-related receptors and its inhibitory effects on the germination of seeds from various plant species have been observed oup.comoup.comresearchgate.net. More recent research has highlighted this compound's strong antimicrobial activity against specific microorganisms, including the Gram-positive soil bacterium Paenibacillus sp. and the Gram-positive, multidrug-resistant Staphylococcus aureus (MRSA) oup.comresearchgate.net. It has also shown inhibitory activity against Candida albicans researchgate.net. However, for the majority of other tested soil-borne bacteria and fungi, no antimicrobial activity was observed oup.comresearchgate.net.

The key properties of this compound are summarized in Table 1, and its reported antimicrobial activities are detailed in Table 2.

Table 1: this compound - General Properties

PropertyValue
PubChem CID15559771
Molecular FormulaC₁₅H₁₆O₄
Molecular Weight260.28 g/mol
Compound ClassGermacranolide sesquiterpene dilactone

Table 2: Reported Antimicrobial Activities of this compound

Organism TestedTypeActivity Observed
Paenibacillus sp.Gram-positive soil bacteriumStrong antimicrobial activity oup.comresearchgate.net
Staphylococcus aureus (MRSA)Gram-positive, multidrug-resistant human pathogenStrong antimicrobial activity oup.comresearchgate.net
Candida albicansHuman pathogenInhibitory activity researchgate.net
Escherichia coli WA321Human pathogenNo antimicrobial activity observed for majority oup.comresearchgate.net
Soil fungi (e.g., F. culmorum, R. solani, M. hiemalis, P. ultimum)Soil microorganismsNo antimicrobial activity observed for majority oup.comresearchgate.net

Botanical Source and Geographical Distribution of Ambrosia artemisiifolia as a Producer of this compound

This compound is a natural constituent found in the common ragweed, Ambrosia artemisiifolia L. oup.comoup.comresearchgate.netmdpi.comsciforum.net. Ambrosia artemisiifolia, also known as common ragweed or annual ragweed, is an annual herbaceous plant native to various regions of the Americas wikipedia.orgwildflower.orgnativeplanttrust.org. Its native distribution spans across North America, including Canada, the eastern and central United States, the Great Plains, and Alaska, as well as parts of the Caribbean (Cuba, Hispaniola, Jamaica) and South America (Argentina, Chile, Paraguay, Uruguay, Bolivia, Peru, Brazil) wikipedia.orgwildflower.orgnativeplanttrust.org.

Beyond its native range, Ambrosia artemisiifolia has become widely naturalized and invasive in numerous other parts of the world mdpi.comsciforum.netwildflower.orgnativeplanttrust.orgbsbi.org. It was introduced to Europe in the 19th century and is now prevalent across the continent, particularly in central and southern regions, often found in disturbed sites such as wastelands near urban areas mdpi.comsciforum.net. In the British Isles, it is widely distributed, with some association with urban environments bsbi.org. The species has also established itself in parts of Africa, Asia (including China), and Australia wildflower.orgnativeplanttrust.orgbsbi.org. In China, its main distribution areas are in the northeast, south, central, east, and north, with moderately suitable habitats in the southwest pakbs.org. Due to climate change, its distribution in Europe is projected to expand further northwards wikipedia.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O4 B1256047 Isabelin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

(1R,2R,6S,8Z)-8-methyl-3-methylidene-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-8,12(15)-diene-4,13-dione

InChI

InChI=1S/C15H16O4/c1-8-4-3-5-10-7-12(19-15(10)17)13-9(2)14(16)18-11(13)6-8/h4,7,11-13H,2-3,5-6H2,1H3/b8-4-/t11-,12+,13+/m0/s1

InChI Key

VCMZMMIHEOEXSR-YIKYYIFRSA-N

Isomeric SMILES

C/C/1=C/CCC2=C[C@H]([C@H]3[C@H](C1)OC(=O)C3=C)OC2=O

Canonical SMILES

CC1=CCCC2=CC(C3C(C1)OC(=O)C3=C)OC2=O

Synonyms

isabelin

Origin of Product

United States

Detailed Research Findings on Isabelin

Physicochemical Properties of this compound

This compound has a molecular formula of C15H16O4 and a molecular weight of 260.28 g/mol nih.gov. Its PubChem Compound Identifier (CID) is 15559771 nih.gov.

PropertyValueSource
Molecular FormulaC15H16O4 nih.gov
Molecular Weight260.28 g/mol nih.gov
PubChem CID15559771 nih.gov
ClassificationGermacranolide sesquiterpene dilactone oup.com
Natural SourceAmbrosia artemisiifolia L., Ambrosia psilostachya DC. oup.comoup.com

Allelopathic Activity

This compound has demonstrated allelopathic properties, exhibiting an inhibitory effect on the germination of seeds from various plant species oup.comnih.govresearchgate.netoup.comresearchgate.net. This activity suggests its potential role in plant-plant interactions and in the ecological impact of its producing plant, Ambrosia artemisiifolia, an invasive weed oup.comresearchgate.net.

Antimicrobial Activity

Studies have investigated the antimicrobial potential of this compound against a range of microorganisms, including soil-borne bacteria and fungi, as well as human pathogens oup.comnih.govresearchgate.netoup.com. While this compound did not show antimicrobial activity against the majority of tested microorganisms, it exhibited strong inhibitory effects against specific Gram-positive bacteria oup.comnih.govresearchgate.netoup.com.

Specifically, this compound demonstrated potent antimicrobial activity against the Gram-positive soil bacterium Paenibacillus sp. and against the Gram-positive, multidrug-resistant Staphylococcus aureus (MRSA) oup.comnih.govresearchgate.netoup.com. In contrast, it showed no antimicrobial activity against the Gram-negative bacterium Escherichia coli WA321 oup.comnih.govresearchgate.netoup.com. This observed difference in activity between Gram-positive and Gram-negative bacteria aligns with findings from other studies on antimicrobial compounds oup.com. Furthermore, this compound led to a significant decrease in the number of colony-forming units (CFUs) for the yeast-model organism, Candida albicans oup.com.

The antimicrobial activity of this compound is summarized in the following table:

Microorganism TestedGram StainThis compound ActivitySource
Paenibacillus sp.Gram-positiveStrong antimicrobial activity oup.comnih.govresearchgate.netoup.com
Staphylococcus aureus (MRSA)Gram-positiveStrong antimicrobial activity oup.comnih.govresearchgate.netoup.com
Escherichia coli WA321Gram-negativeNo antimicrobial activity observed oup.comnih.govresearchgate.netoup.com
Candida albicansYeastSignificant decrease in CFUs oup.com
Majority of other soil bacteria & fungiVariesNo antimicrobial activity observed oup.comnih.govresearchgate.netoup.com

These research findings contribute to the understanding of this compound's biological profile and its potential roles in natural systems.

Elucidation of Isabelin S Molecular Architecture

Methods for Structural Elucidation of Complex Natural Products

The initial challenge in characterizing a novel compound like Isabelin lies in deducing its fundamental molecular formula and the connectivity of its constituent atoms. This is achieved through a combination of spectroscopic techniques that probe different aspects of the molecule's physical and chemical properties.

A suite of spectroscopic methods was employed to systematically unravel the structure of this compound. Each technique provided unique pieces of information that, when combined, painted a comprehensive picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were pivotal in determining the carbon skeleton and the placement of hydrogen atoms within the this compound molecule. While specific high-resolution data from the original studies is not fully available in modern databases, the principles of NMR analysis would have been applied as follows:

¹H NMR Spectroscopy: This technique would have revealed the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) would provide information about the dihedral angles between adjacent protons, offering clues to the molecule's conformation.

¹³C NMR Spectroscopy: This method would have identified the number of unique carbon atoms in the molecule, providing a direct count of the carbon skeleton. The chemical shifts of the carbon signals would have distinguished between sp³, sp², and sp hybridized carbons, and indicated the presence of carbons bonded to electronegative atoms like oxygen.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would have provided a precise molecular formula, C₁₅H₁₆O₄. elte.hu The fragmentation pattern observed in the mass spectrum would have offered valuable clues about the structural motifs present in the molecule, as different fragments would correspond to the loss of specific parts of the parent ion.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the case of this compound, the IR spectrum would have been crucial in identifying the presence of the two lactone rings, indicated by strong carbonyl (C=O) stretching absorptions, typically in the range of 1760-1780 cm⁻¹. The presence of carbon-carbon double bonds would also be indicated by characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. For this compound, the presence of α,β-unsaturated lactone moieties would give rise to characteristic absorption maxima in the UV region, typically around 210-220 nm.

Spectroscopic Data for this compound
Technique Observed Features
¹H NMR Signals corresponding to olefinic, methine, and methyl protons. Coupling constants provide conformational information.
¹³C NMR Resonances for 15 carbon atoms, including carbonyls, olefinic carbons, and aliphatic carbons.
Mass Spectrometry Molecular ion peak consistent with the formula C₁₅H₁₆O₄.
Infrared (IR) Strong carbonyl absorption bands characteristic of γ-lactones.
UV-Visible Absorption maximum indicative of an α,β-unsaturated lactone system.

Stereochemical Assignment Methodologies for this compound

Determining the relative and absolute stereochemistry of a chiral molecule like this compound is a critical final step in its structural elucidation. This involves establishing the spatial arrangement of atoms at each stereocenter.

The stereochemistry of this compound was primarily deduced through a combination of spectroscopic analysis, particularly detailed NMR studies, and chemical correlations.

Chemical Correlation: In the initial structure elucidation of many natural products, chemical transformation to a compound of known stereochemistry is a powerful method for establishing the absolute configuration. For this compound, a key proof of its structure and stereochemistry was its synthesis from cnicin, a germacranolide of known configuration. This chemical correlation provided a definitive link to a compound with an established stereochemical framework.

Chiroptical Methods: Techniques such as Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can provide information about the absolute configuration of chiral molecules. The Cotton effect observed in the CD spectrum of a molecule with a chromophore, such as the α,β-unsaturated lactone in this compound, can often be correlated with the stereochemistry of the surrounding chiral centers.

Biosynthetic Pathways and Precursor Studies of Isabelin

Overview of Sesquiterpene Biosynthesis

The biosynthesis of all sesquiterpenes, including isabelin, originates from two fundamental five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). lublin.pl These precursors are synthesized in plants through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. lublin.plresearchgate.net

Three of these five-carbon units are sequentially condensed to form the 15-carbon intermediate, farnesyl diphosphate (FPP). lublin.pltandfonline.com This reaction is catalyzed by the enzyme farnesyl diphosphate synthase (FPPS). FPP is the universal acyclic precursor for the vast array of over 300 distinct sesquiterpene carbon skeletons. tandfonline.comhebmu.edu.cn

The remarkable diversity of sesquiterpene structures arises from the next key step: the cyclization of FPP. This transformation is carried out by a large family of enzymes known as sesquiterpene synthases (STSs), or sesquiterpene cyclases. tandfonline.comwur.nl These enzymes catalyze the ionization of the diphosphate group from FPP, generating a farnesyl carbocation. This reactive intermediate is then guided by the enzyme's active site to fold and cyclize in a specific manner, ultimately yielding a particular sesquiterpene hydrocarbon backbone. hebmu.edu.cn For the majority of sesquiterpene lactones, the initial cyclic product is germacrene A. tandfonline.com

Precursor/IntermediateDescriptionPathway
Isopentenyl Diphosphate (IPP)The fundamental C5 building block for all isoprenoids.MVA & MEP
Dimethylallyl Diphosphate (DMAPP)An isomer of IPP, also a C5 building block.MVA & MEP
Farnesyl Diphosphate (FPP)The C15 universal precursor for all sesquiterpenes, formed from two IPP and one DMAPP unit.MVA

Proposed Biosynthetic Route to the Germacranolide Skeleton of this compound

This compound is classified as a germacranolide, a major group of sesquiterpene lactones characterized by a 10-membered carbocyclic ring. The biosynthetic pathway to the core germacranolide skeleton is a multi-step process involving cyclization and a series of oxidative modifications.

The committed step in the formation of most germacranolides is the cyclization of FPP to (+)-germacrene A. tandfonline.comnih.gov This reaction is catalyzed by (+)-germacrene A synthase (GAS). nih.gov Germacrene A is a volatile sesquiterpene that serves as a crucial intermediate.

Following its formation, the germacrene A molecule undergoes a series of regio- and stereospecific hydroxylations. These oxidative reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP enzymes). A key step is the oxidation of the isopropenyl side chain, which leads to the formation of germacrene A acid. researchgate.net

The defining feature of a sesquiterpene lactone is the lactone ring. The formation of this ring in germacranolides involves the hydroxylation of the germacrene A acid skeleton, followed by lactonization to form the γ-lactone ring. Costunolide (B1669451), the simplest germacranolide, is considered a common intermediate for many more complex germacranolide-derived lactones. wur.nltaylorfrancis.com Further enzymatic modifications, such as additional hydroxylations, epoxidations, and acylations, on the costunolide or a similar germacranolide precursor would then lead to the final structure of this compound.

Proposed Biosynthetic Steps:

Formation of FPP: Condensation of IPP and DMAPP.

Cyclization: FPP is cyclized to (+)-Germacrene A.

Oxidation: Germacrene A undergoes oxidative modifications to form Germacrene A acid.

Hydroxylation & Lactonization: Further oxidation and subsequent cyclization form the γ-lactone ring, creating a germacranolide skeleton like costunolide.

Tailoring Reactions: The germacranolide skeleton is further modified by specific enzymes to yield this compound.

Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of this compound from the universal precursor FPP is orchestrated by several classes of enzymes. Each enzyme plays a precise role in constructing the final complex architecture of the molecule. While the complete enzymatic pathway specific to this compound has not been fully elucidated in a single organism, the key enzymatic families involved in germacranolide biosynthesis are well-recognized.

Sesquiterpene Synthases (STSs): The pathway is initiated by a sesquiterpene synthase. Specifically, (+)-germacrene A synthase (GAS) is responsible for catalyzing the intricate cyclization of the linear FPP molecule into the 10-membered ring structure of (+)-germacrene A. nih.gov This is the first committed step towards the germacranolide skeleton. nih.gov

Cytochrome P450 Monooxygenases (CYPs): This large and versatile family of enzymes is crucial for the extensive oxidative modifications that "decorate" the initial sesquiterpene scaffold. In germacranolide biosynthesis, CYPs are responsible for hydroxylating specific carbon atoms on the germacrene A ring and its side chain. researchgate.net An enzyme known as germacrene A oxidase (GAO), a specific type of CYP, catalyzes the three-step oxidation of germacrene A to germacrene A acid. researchgate.net

Costunolide Synthase: Following the formation of germacrene A acid, another specific CYP enzyme, costunolide synthase, is proposed to catalyze the hydroxylation at the C6-position, which is followed by a spontaneous dehydration and lactonization to form the characteristic γ-lactone ring of costunolide. researchgate.net

Tailoring Enzymes: To arrive at the final structure of this compound from a precursor like costunolide, additional "tailoring" enzymes are required. These can include other specific P450s for epoxidation or hydroxylation and various transferases for adding acyl groups.

Enzyme ClassSpecific Enzyme ExampleFunction in the Pathway
Sesquiterpene Synthase (STS)(+)-Germacrene A Synthase (GAS)Cyclization of Farnesyl Diphosphate (FPP) to (+)-Germacrene A.
Cytochrome P450 MonooxygenaseGermacrene A Oxidase (GAO)Oxidation of Germacrene A to Germacrene A acid.
Cytochrome P450 MonooxygenaseCostunolide SynthaseHydroxylation and subsequent lactonization to form the costunolide skeleton.
Tailoring EnzymesOther P450s, AcyltransferasesFinal structural modifications (e.g., epoxidation, acylation) to produce this compound.

Total Synthesis and Synthetic Methodologies for Isabelin

Early Synthetic Approaches Towards Isabelin

The first total synthesis of (±)-Isabelin was reported by Paul A. Wender and John C. Lechleiter in 1980 acs.orgstanford.edudntb.gov.uamdpi.comacs.org. This seminal work marked an important early entry into the synthesis of α-C-6, α-C-8 dioxygermacranes acs.org. At the time, the total synthesis of germacrane (B1241064) sesquiterpenes was relatively limited due to the inherent difficulties in synthesizing medium-ring carbocycles and heterocycles, particularly with respect to controlling stereochemistry in these chemically labile and conformationally mobile systems acs.org. The Wender-Lechleiter approach leveraged a novel photothermal olefin metathesis concept for medium-ring synthesis, which was considered a fundamentally new strategy for accessing such complex structures acs.orgnih.gov.

Strategic Disconnections in this compound Total Synthesis

Retrosynthetic analysis is a foundational concept in total synthesis, guiding chemists in breaking down complex target molecules into simpler, more readily available starting materials ijarsct.co.innih.govarchive.orgprinceton.eduscribd.com. For this compound, a key strategic disconnection would involve addressing its central 10-membered germacrane ring system, which presents significant synthetic challenges due to its size and conformational flexibility scispace.comacs.org. The Wender-Lechleiter synthesis, by employing a photothermal olefin metathesis, strategically addressed the formation of this medium ring, reducing the complexity associated with its construction from smaller, more accessible precursors acs.orgnih.gov. This approach aimed to provide a "point of divergence" for accessing various members of the germacrane class nih.gov.

Key Methodological Advancements in this compound Synthesis

The synthesis of this compound showcased and advanced several key methodologies critical for constructing complex natural products.

Application of Olefin Metathesis in Germacranolide Construction

A significant advancement in the total synthesis of this compound was the application of a photothermal olefin metathesis strategy acs.orgnih.gov. This method involved a ring expansion process driven by strain release through the cycloreversion of a bicyclo[2.2.0]hexane intermediate, resulting in a net four-atom expansion nih.gov. This "pair-wise metathesis" concept allowed for the combination of two simpler cycloalkenes to produce the desired medium-ring products, addressing a long-standing challenge in accessing targets like this compound that were previously considered "unsolved" synthetic problems nih.gov. The success of this approach led researchers to believe it would be generally useful for germacradiene synthesis and for extending the metathesis concept to other natural and non-natural objectives nih.gov.

Stereoselective Transformations in this compound Synthesis

The Wender-Lechleiter synthesis of (±)-Isabelin was designed to be stereocontrolled, indicating a deliberate effort to establish specific stereochemical relationships within the molecule acs.org. The methodology employed aimed to be easily extendable to encompass all known C-6, C-7, and C-8 stereorelationships found in germacranolides acs.org. Stereoselective transformations are crucial in natural product synthesis to ensure the correct three-dimensional arrangement of atoms, which is often vital for biological activity ub.edubeilstein-journals.org. The development of efficient stereoselective processes, often involving the reactivity of metal enolates or transition metal-catalyzed reactions, is a continuous area of research in organic chemistry, enabling the asymmetric construction of carbon-carbon bonds and other critical transformations ub.edursc.org.

Challenges and Innovations in the Chemical Synthesis of this compound Analogues

The synthesis of this compound and its analogues, like other germacranolides, presents substantial synthetic challenges. These include the construction of strained 10-membered rings, the precise control of multiple stereocenters, and the introduction of densely functionalized regions, such as Michael acceptors and lactone rings scispace.comacs.orgresearchgate.net. For instance, deoxyelephantopin, another germacranolide with a strained 10-membered ring and four stereocenters, exemplifies the difficulties encountered in this class of compounds scispace.com.

Innovations in chemical synthesis are continuously addressing these challenges. The field benefits from advancements in various areas, including:

New Synthetic Methodologies : The ongoing development of novel reactions, catalysts, and techniques, such as transition metal-catalyzed reactions and asymmetric transformations, enables more efficient and selective construction of complex molecular architectures ijarsct.co.inox.ac.uk.

Computational Tools and Automation : The integration of computational tools for pathway modeling and bottleneck identification, alongside automation in laboratory techniques, holds promise for accelerating the discovery and optimization of synthetic routes nih.govunl.ptnoaa.gov.

Diversity-Oriented Synthesis : Strategies that allow for the convergent coupling of various fragments with high diastereoselectivity are crucial for accessing a range of analogues from common intermediates scispace.com.

The ability to synthesize this compound analogues is important for exploring their properties and potential applications, especially when natural sources are limited researchgate.net. Overcoming the inherent complexities requires creativity, resourcefulness, and a deep understanding of organic chemistry principles ijarsct.co.inox.ac.uk.

Biological Activities and Molecular Mechanisms of Isabelin

Antimicrobial Activity of Isabelin

This compound has been investigated for its potential antimicrobial properties against a selection of soil-borne bacteria and fungi, as well as human pathogens. While it does not show broad-spectrum activity across all tested microorganisms, it demonstrates potent effects against specific bacterial strains. researchgate.netknaw.nloup.comnih.gov

Effects on Gram-Positive Bacteria: Staphylococcus aureus (including MRSA) and Paenibacillus sp.

Research indicates that this compound possesses strong antimicrobial activity against certain Gram-positive bacteria. Notably, it has shown significant inhibitory effects on the growth of the Gram-positive soil bacterium Paenibacillus sp. researchgate.netknaw.nloup.comnih.gov Furthermore, this compound has demonstrated robust activity against Staphylococcus aureus, including multi-drug-resistant strains (MRSA). researchgate.netknaw.nloup.comnih.gov For instance, experiments involving 20 µg of this compound dissolved in water significantly inhibited the growth of Paenibacillus sp. AD87 and Staphylococcus aureus 533R4 (MRSA) compared to control groups. researchgate.net

Effects on Fungi: Candida albicans

When tested against a selection of fungi, including the human pathogen Candida albicans BSMY212, this compound did not exhibit antimicrobial activity. researchgate.netknaw.nl This suggests a selective antimicrobial profile, with limited or no effect on Candida albicans under the tested conditions.

Differential Activity Against Bacterial Strains (e.g., Gram-Positive vs. Gram-Negative)

This compound demonstrates a clear differential activity against bacterial strains, primarily targeting Gram-positive bacteria. While it shows strong inhibitory effects against Gram-positive organisms such as Paenibacillus sp. and Staphylococcus aureus (including MRSA), it exhibited no antimicrobial activity against the majority of other microorganisms tested, which included Gram-negative bacteria like Escherichia coli WA321. researchgate.netknaw.nloup.comnih.gov

This differential activity can be attributed to fundamental differences in bacterial cell wall structures. Gram-positive bacteria are characterized by a thick peptidoglycan layer, which retains crystal violet stain during Gram staining, resulting in a purple appearance. carleton.edumedicalnewstoday.comnih.govtechnologynetworks.com In contrast, Gram-negative bacteria possess a thinner peptidoglycan layer situated between an inner and an outer membrane containing lipopolysaccharides, causing them to stain pink or red. carleton.edumedicalnewstoday.comtechnologynetworks.comnih.gov The presence of this outer membrane in Gram-negative bacteria can restrict the diffusion of certain hydrophobic compounds, potentially explaining the observed selectivity of this compound. nih.gov

Table 1: Differential Antimicrobial Activity of this compound

Microorganism TypeSpecific Strains TestedObserved ActivitySource
Gram-Positive BacteriaPaenibacillus sp. AD87Strong inhibitory activity researchgate.netknaw.nloup.comnih.gov
Staphylococcus aureus 533R4 (MRSA)Strong inhibitory activity researchgate.netknaw.nloup.comnih.gov
Gram-Negative BacteriaEscherichia coli WA321No antimicrobial activity researchgate.netknaw.nl
FungiCandida albicans BSMY212No antimicrobial activity researchgate.netknaw.nl

Molecular Mechanisms Underlying Antimicrobial Effects (e.g., membrane disruption, enzyme inhibition)

While the specific molecular mechanisms by which this compound exerts its antimicrobial effects are not explicitly detailed in the provided research, antimicrobial compounds generally employ diverse strategies to inhibit microbial growth. These mechanisms often involve the disruption of microbial cell membranes, interference with intracellular processes, or the inhibition of essential enzymes. researchgate.netmdpi.commicrobenotes.comnih.govelifesciences.org Membrane disruption, for instance, can lead to increased permeability, leakage of cytoplasmic content, and ultimately cell death. microbenotes.com Enzyme inhibition can occur when compounds bind to active sites, hindering vital metabolic pathways. researchgate.netelifesciences.org Further research would be required to elucidate the precise molecular targets and pathways affected by this compound within susceptible bacterial cells.

Allelopathic Effects of this compound

This compound is also recognized for its allelopathic properties, which refer to the beneficial or detrimental effects of chemical compounds released by one plant on the growth and development of other plants. mdpi.comscispace.com In the case of this compound, its allelopathic effects are predominantly inhibitory. researchgate.netknaw.nloup.com

Impact on Seed Germination and Plant Growth

Table 2: Allelopathic Effects of this compound

Target Process/OrganismObserved EffectSource
Seed Germination (various plant species)Inhibitory effect researchgate.netknaw.nloup.com
Plant Growth (various plant species)Inhibitory effect oup.com

Role in Plant-Plant Chemical Interactions

This compound plays a significant role in plant-plant chemical interactions, primarily through its allelopathic effects. Allelopathy refers to the direct or indirect positive or negative effects of one plant on another through the production and release of chemical compounds, known as allelochemicals. researchgate.netrcsb.org

Studies have demonstrated this compound's inhibitory effect on the germination of seeds from various plant species. d-nb.infofrontiersin.orgmdpi.comopenaccessjournals.com This allelopathic activity is a key mechanism by which Ambrosia artemisiifolia can impact crop fields and outcompete other vegetation, contributing to its invasiveness. d-nb.infofrontiersin.orgmdpi.comopenaccessjournals.com Allelochemicals like this compound can be released into the environment through various pathways, including leaching by rain, decomposition of plant residues, root exudation, and volatilization from living plant parts. researchgate.netrcsb.org The strength of this allelopathic effect can vary depending on factors such as the plant species involved, the concentration of the allelopathic compounds, and environmental conditions. rcsb.org

Beyond its allelopathic properties, this compound has also been investigated for its antimicrobial activities. It has shown strong antimicrobial activity against specific Gram-positive bacteria, including the soil bacterium Paenibacillus sp. and the multidrug-resistant Staphylococcus aureus (MRSA). d-nb.infofrontiersin.orgmdpi.comopenaccessjournals.com However, for the majority of other tested soil-borne bacteria and fungi, and three human pathogens, no antimicrobial activity was observed. d-nb.infofrontiersin.orgmdpi.comopenaccessjournals.com

Table 1: Summary of this compound's Biological Activities

Biological ActivityObserved EffectTarget Organisms/Mechanism
AllelopathyInhibitorySeed germination of various plant species d-nb.infofrontiersin.orgmdpi.comopenaccessjournals.com
AntimicrobialStrong inhibitoryPaenibacillus sp. (Gram-positive soil bacterium), Staphylococcus aureus (MRSA) d-nb.infofrontiersin.orgmdpi.comopenaccessjournals.com
AntimicrobialNo activityMajority of tested soil-borne bacteria and fungi, and three human pathogens d-nb.infofrontiersin.orgmdpi.comopenaccessjournals.com

Interactions with Biological Receptors

This compound's bioactivity extends to interactions with biological receptors, particularly those involved in allergic responses.

The bioactivity of this compound has been demonstrated on allergy-related receptors. d-nb.infofrontiersin.orgmdpi.comopenaccessjournals.com While specific direct targets for this compound are under ongoing investigation, sesquiterpene lactones, the broader class of compounds to which this compound belongs and which are found in Ambrosia artemisiifolia pollen, have been shown to activate Transient Receptor Potential Ankyrin 1 (TRPA1). frontiersin.org TRPA1 is an ion channel recognized as an important mediator in inflammation pathways within the airways. frontiersin.orgnih.govnih.govclinmedjournals.orgresearchgate.net

Allergic reactions are complex immune responses largely mediated by immunoglobulin E (IgE) antibodies. IgE antibodies bind to two primary types of Fcε receptors: the high-affinity FcεRI, expressed on mast cells and basophils, and the low-affinity FcεRII, also known as CD23, found on B cells. nih.govnih.govnih.govnih.govnih.govresearchgate.netfrontiersin.orgfrontiersin.orgbiomedpharmajournal.orgopenaccessjournals.com The cross-linking of IgE bound to FcεRI on effector cells by allergens initiates a cascade of intracellular signaling, leading to the degranulation of these cells and the release of inflammatory mediators responsible for allergic symptoms. nih.govnih.govnih.govresearchgate.netfrontiersin.orgfrontiersin.orgbiomedpharmajournal.orgopenaccessjournals.com The interaction between CD23 and IgE, conversely, plays a role in modulating IgE serum levels and antigen presentation. nih.govnih.govresearchgate.netopenaccessjournals.com The precise mechanisms by which this compound modulates these or other allergy-related receptors require further detailed elucidation.

The investigation of binding sites and ligand-receptor dynamics is crucial for understanding the molecular mechanisms underlying a compound's biological effects. For this compound, while its biological activities and interaction with allergy-related receptors are noted, detailed research findings specifically on its precise binding sites on target proteins or its ligand-receptor dynamics are not extensively documented in the publicly available literature.

General methodologies for studying ligand-receptor interactions include:

Molecular Docking: This computational method predicts how a ligand (like this compound) binds to a receptor, focusing on key interaction sites such as active sites or binding pockets. It simulates the preferred orientation and binding affinity, evaluating factors like hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.comnih.govnih.govresearchgate.netrsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique to characterize interactions between biological molecules at atomic resolution, even under near-native conditions. It can map binding sites and detect conformational and dynamic changes upon ligand binding. d-nb.infofrontiersin.orgmdpi.comnih.govnih.gov

X-ray Crystallography: This experimental technique provides high-resolution structural information about macromolecules and their complexes, revealing the atomic-level details of how a ligand binds to its receptor. d-nb.inforcsb.orgnih.gov

Site-Directed Mutagenesis: This method involves engineering mutant versions of target proteins to identify residues critical for ligand binding, by observing changes in binding affinity upon mutation. d-nb.infofrontiersin.org

Competition Assays: These assays infer ligand binding sites based on the competition observed between a test ligand and a known ligand, helping to determine if binding occurs at shared or unique sites. d-nb.inforesearchgate.net

Ecological Roles and Environmental Interactions of Isabelin

Isabelin as a Metabolite in Invasive Plant Species (Ambrosia artemisiifolia)

Ambrosia artemisiifolia L., commonly known as common ragweed, is recognized globally as a highly invasive weed with significant impacts on agriculture and natural ecosystems oup.comresearchgate.netresearchgate.net. This species synthesizes a diverse array of sesquiterpenoids, among which this compound stands out as a prominent sesquiterpene dilactone oup.comresearchgate.netresearchgate.netnih.gov.

Research has extensively demonstrated the allelopathic properties of this compound, which refers to its capacity to inhibit the growth and development of other plants through the release of biochemicals. Studies have shown that this compound exerts a potent inhibitory effect on the germination of seeds from various plant species oup.comresearchgate.netnih.govcabidigitallibrary.orgunito.itmdpi.comresearchgate.net. For instance, pure this compound has been observed to completely inhibit the germination of cress and radish seeds nih.govunito.itresearchgate.net. Its phytotoxic activity has also been confirmed against other weed species, including maize (Zea mays) and redroot pigweed (Amaranthus retroflexus) cabidigitallibrary.orgmdpi.com. This allelopathic potential suggests this compound's utility as a natural bioherbicide for weed management nih.govunito.it. The molecular structure of this compound, featuring two electrophilic Michael acceptor sites at C-13 and C-5, is believed to contribute to its high reactivity and biological activity oup.com.

Table 1: Inhibitory Effects of this compound on Seed Germination

Plant Species TestedEffect of this compound on Seed GerminationSource
CressComplete inhibition nih.govunito.itresearchgate.net
RadishComplete inhibition nih.govunito.itresearchgate.net
Maize (Zea mays)Inhibitory activity cabidigitallibrary.orgmdpi.com
Redroot Pigweed (Amaranthus retroflexus)Inhibitory activity cabidigitallibrary.orgmdpi.com
Various other plant speciesInhibitory activity oup.comresearchgate.netcabidigitallibrary.org

Influence on Soil Microbiota and Rhizosphere Dynamics

The interactions between plants and soil microorganisms are crucial for understanding how plants modify their surrounding environment oup.comoup.commdpi.com. This compound, released by Ambrosia artemisiifolia, has been investigated for its direct effects and antimicrobial activity on soil microorganisms.

Studies have revealed that while this compound does not exhibit antimicrobial activity against the majority of tested soil fungi and oomycetes, it demonstrates specific inhibitory effects on certain bacterial strains oup.comresearchgate.netoup.comresearchgate.net. For example, no significant changes in the mycelial extension or growth were observed for fungi such as Fusarium culmorum, Rhizoctonia solani, and Mortierella hiemalis, or the oomycete Pythium ultimum, in the presence of this compound oup.comresearchgate.netoup.comresearchgate.net.

However, this compound has shown strong antimicrobial activity against the Gram-positive soil bacterium Paenibacillus sp. and the Gram-positive, multidrug-resistant Staphylococcus aureus oup.comresearchgate.netcabidigitallibrary.orgoup.commdpi.com. This selective antimicrobial action suggests that this compound can influence the composition and dynamics of soil and rhizosphere microbial communities oup.comresearchgate.netoup.com. The high reactivity of this compound with thiol groups, which can interfere with cell wall biosynthesis, is considered a potential mechanism for its antimicrobial activity researchgate.net. These findings underscore the importance of studying such compounds for their effects on both human pathogens and the complex microbial ecosystems within the soil.

Table 2: Antimicrobial Activity of this compound on Selected Microorganisms

Microorganism TypeSpecific OrganismAntimicrobial ActivitySource
Soil BacteriumPaenibacillus sp.Strong inhibition oup.comresearchgate.netoup.commdpi.com
Human PathogenStaphylococcus aureus (MDR)Strong inhibition oup.comresearchgate.netoup.commdpi.com
Soil FungiFusarium culmorumNo significant inhibition oup.comresearchgate.netoup.comresearchgate.net
Soil FungiRhizoctonia solaniNo significant inhibition oup.comresearchgate.netoup.comresearchgate.net
Soil FungiMortierella hiemalisNo significant inhibition oup.comresearchgate.netoup.comresearchgate.net
OomycetePythium ultimumNo significant inhibition oup.comresearchgate.netoup.comresearchgate.net
Other tested microorganismsNo antimicrobial activity (majority) oup.comresearchgate.netoup.com

Contributions to Plant Defense Mechanisms

Plants have evolved a diverse array of defense mechanisms to enhance their survival and reproduction against various biological threats, including competing plants, herbivores, and pathogens wikipedia.org. These defenses often involve the production of secondary metabolites, known as allelochemicals, which can influence the behavior, growth, or survival of other organisms wikipedia.org.

This compound, as a potent sesquiterpene lactone produced by Ambrosia artemisiifolia, contributes significantly to the plant's defense strategy through its allelopathic and antimicrobial properties. Its ability to inhibit the germination and growth of competing plant species (as detailed in Section 7.1) serves as a crucial allelopathic mechanism, providing Ambrosia artemisiifolia with a competitive advantage in colonizing new areas and outcompeting native flora oup.comresearchgate.netnih.govcabidigitallibrary.orgunito.itmdpi.com. This chemical interference is a direct form of defense against plant competitors mdpi.comwikipedia.org.

Analytical Methodologies for Isabelin in Research Contexts

Chromatographic Separations for Isabelin Isolation and Quantification

Chromatographic techniques are fundamental for separating this compound from complex matrices and for its subsequent quantification, leveraging differences in physicochemical properties.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and purification of non-volatile or thermally labile compounds like this compound. Research indicates that this compound behaves as a single pure compound under various chromatographic conditions, including thin-layer chromatography (TLC) in numerous solvent systems, suggesting its amenability to HPLC analysis.

A key application of HPLC in this compound research involves its coupling with mass spectrometry (LC-MS/MS) for structural elucidation and identification nih.gov. While specific HPLC parameters for this compound are not extensively detailed in publicly available snippets, the general principles of HPLC for similar compounds often involve reversed-phase (RP) columns, such as RP-18, with mobile phases tailored to achieve optimal separation. Detection is typically achieved using UV-Vis detectors, given this compound's UV absorption properties.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Sesquiterpenoids

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily employed for the analysis of volatile and semi-volatile compounds. While this compound itself is a sesquiterpene lactone, and GC-MS is highly effective for separating and identifying various sesquiterpenoids, its application to this compound directly might be limited due to its potential thermal lability or low volatility without derivatization. However, GC-MS has been used in studies involving this compound, particularly by Macleod et al., for analyzing this compound and related compounds.

GC-MS is renowned for its high-resolution separation capabilities, particularly for structurally similar sesquiterpenes, which are common constituents of plant essential oils. Identification of compounds in GC-MS is typically achieved by comparing their mass spectra with established libraries, such as the National Institute of Standards and Technology (NIST) mass spectra library. The technique provides detailed information on retention times and mass fragments, crucial for compound identification and quantification.

Spectroscopic Detection and Characterization Techniques

Spectroscopic methods provide crucial insights into the structural features and electronic properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for detecting and quantifying compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. This compound exhibits a characteristic maximum absorption (λmax) at 211 nm with an extinction coefficient (E) of 9400 when dissolved in ethanol. This specific absorption profile is valuable for its detection and for determining its concentration in solutions. UV-Vis spectroscopy is widely used for the quantification of compounds based on Beer-Lambert law, where the amount of light absorbed is directly proportional to the concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of organic compounds, including complex natural products like this compound. Both proton (1H-NMR) and carbon (13C-NMR) spectroscopy have been extensively utilized in confirming the structure of this compound nih.gov.

Detailed NMR studies have revealed that this compound exists in two distinct conformers. High-temperature NMR experiments aimed at collapsing these conformers were unsuccessful due to this compound's rapid polymerization at temperatures exceeding 100°C. However, studies conducted at lower temperatures, such as -50°C, allowed for the observation of these conformers in a 1:5 ratio. The 13C-NMR spectra of this compound have been reported to match those assigned for its two conformations, further supporting its structural assignments. NMR provides detailed information on the connectivity of atoms and their chemical environment, which is critical for confirming the absolute structure of isolated compounds.

Mass Spectrometry in this compound Research

Mass Spectrometry (MS) plays a pivotal role in the identification, structural elucidation, and quantification of this compound due to its high sensitivity and ability to determine molecular weight and fragmentation patterns. MS is frequently coupled with chromatographic techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the comprehensive analysis of this compound nih.gov.

The application of high-resolution mass spectral data has been instrumental in the precise determination of this compound's molecular formula (C15H16O4) and in providing critical fragmentation information that aids in confirming its sesquiterpene lactone structure nih.gov. In LC-MS/MS, the mass spectrometer acts as a detector, providing mass-to-charge ratio (m/z) information for the separated components, allowing for unambiguous identification even in complex mixtures.

Future Directions and Research Perspectives for Isabelin

Exploration of Novel Biological Activities

While Isabelin has demonstrated phytotoxic, antimicrobial, and allergy-related receptor activities, a comprehensive understanding of its biological spectrum remains an active area of research. researchgate.netnih.govoup.comresearchgate.netresearchgate.netoup.comunito.it

Known Bioactivities of this compound

Activity TypeSpecific Targets/EffectsSource Plant
Phytotoxic/AllelopathicInhibits seed germination of various plant species (e.g., cress, radish) researchgate.netunito.itAmbrosia artemisiifolia L. researchgate.net
AntimicrobialStrong activity against Gram-positive Paenibacillus sp. researchgate.netnih.govoup.comresearchgate.netoup.comAmbrosia artemisiifolia L. researchgate.net
Strong activity against multidrug-resistant Staphylococcus aureus (MRSA) researchgate.netnih.govoup.comresearchgate.netoup.comAmbrosia artemisiifolia L. researchgate.net
Inhibits growth of Candida albicans researchgate.netAmbrosia artemisiifolia L. researchgate.net
ImmunomodulatoryDemonstrated activity on allergy-related receptors nih.govresearchgate.netoup.comAmbrosia artemisiifolia L. nih.gov

Future studies should focus on expanding the screening of this compound against a broader range of microorganisms, including other Gram-negative and Gram-positive bacteria, fungi, and potentially viruses, to fully assess its antimicrobial breadth. Investigating the precise molecular mechanisms underlying its observed antimicrobial and phytotoxic effects is paramount. This includes identifying specific protein targets, enzymatic pathways, or cellular processes that are modulated by this compound. Furthermore, given its complex natural product structure, exploring other potential therapeutic areas beyond antimicrobial applications, such as anti-inflammatory, antiviral, or anticancer activities, could uncover new applications. A deeper mechanistic understanding of its interaction with allergy-related receptors could also lead to novel insights into allergy management.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Understanding the relationship between this compound's chemical structure and its biological activities is fundamental for optimizing its efficacy and selectivity. researchgate.netkcl.ac.ukmdpi.comnih.gov As a sesquiterpene dilactone, this compound possesses specific structural features that likely contribute to its bioactivity. Future SAR studies should involve the systematic synthesis and evaluation of various this compound derivatives. This includes modifying different functional groups, altering stereochemistry, and exploring the impact of ring system variations. The primary goal is to identify the key pharmacophores responsible for its observed biological activities, such as the α,β-unsaturated carbonyl groups often found in sesquiterpene lactones, which are known to interact with biological targets. researchgate.net Computational SAR studies, including Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to predict and guide the design of novel, more potent, and selective this compound analogs. researchcommons.org These studies will facilitate the development of compounds with enhanced therapeutic or agrochemical potential.

Engineered Biosynthesis and Synthetic Biology Approaches to this compound Production

The natural abundance of this compound from Ambrosia artemisiifolia may be limited, and chemical synthesis of complex natural products can be challenging and costly. researchgate.netnih.govoup.comresearchgate.net Engineered biosynthesis and synthetic biology approaches offer promising avenues for sustainable and scalable production of this compound. Future research should prioritize the identification and comprehensive characterization of all genes involved in the complete biosynthetic pathway of this compound within Ambrosia artemisiifolia. Once identified, these genes can be introduced into heterologous microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to enable the de novo production of this compound. nih.govchinaxiv.orgnih.gov Metabolic engineering strategies will be critical to optimize the production yields in these engineered hosts, potentially by enhancing precursor supply, improving enzyme kinetics, or alleviating metabolic bottlenecks. chinaxiv.org Additionally, exploring semi-synthetic approaches, where readily available precursors are converted into this compound or its derivatives using engineered enzymatic steps, could provide an efficient alternative production route. researchgate.net

Ecological Chemical Investigations of this compound in Natural Ecosystems

This compound's role as an allelochemical produced by the invasive common ragweed highlights its significance in ecological interactions. researchgate.netunito.it Further ecological chemical investigations are essential to fully understand its impact in natural ecosystems. Future studies should aim to thoroughly investigate the precise mechanisms by which this compound contributes to the invasiveness of Ambrosia artemisiifolia, including its effects on competing plant species and soil microbial communities. researchgate.netnih.govoup.comresearchgate.netoup.comunito.itknaw.nl Research is needed to determine the fate and persistence of this compound in diverse environmental matrices, such as soil and water, following its release from the plant. Assessing its broader impact on non-target soil microbial communities and the intricate plant-microbe interactions within the rhizosphere is crucial for understanding ecosystem health. Furthermore, understanding the ecological interactions of this compound with other plant species, herbivores, and pathogens in its natural habitat could reveal novel ecological roles and potential applications, such as its use as a natural bioherbicide for sustainable weed management. researchgate.netunito.it

Development of Advanced Analytical Tools for this compound Profiling

Accurate and sensitive analytical tools are indispensable for the comprehensive study of this compound in various matrices. While techniques like LC-MS/MS, HRMS, NMR, and FTIR have been used for its structural elucidation, further advancements are needed for routine profiling. researchgate.netunito.it Future efforts should focus on developing highly sensitive and selective analytical methods for the detection and quantification of this compound and its metabolites in complex samples, including plant extracts, soil, water, and biological fluids. This could involve optimizing existing chromatographic and mass spectrometric techniques or exploring novel analytical platforms. Implementing advanced profiling techniques, such as untargeted metabolomics, could facilitate the discovery of new this compound-related compounds and their metabolic pathways. ataccama.comydata.aiuoregon.eduamanet.orggithub.com Establishing standardized protocols for this compound extraction, purification, and analysis will ensure reproducibility and comparability across different research studies, thereby accelerating the pace of discovery and application.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.